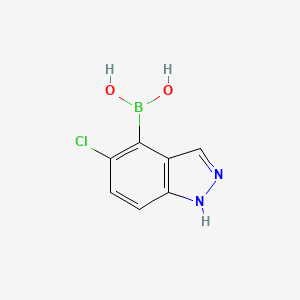

(5-chloro-1H-indazol-4-yl)boronic acid

CAS No.:

Cat. No.: VC15798219

Molecular Formula: C7H6BClN2O2

Molecular Weight: 196.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BClN2O2 |

|---|---|

| Molecular Weight | 196.40 g/mol |

| IUPAC Name | (5-chloro-1H-indazol-4-yl)boronic acid |

| Standard InChI | InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |

| Standard InChI Key | JOGLYPBOPLQGMQ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC2=C1C=NN2)Cl)(O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

(5-Chloro-1H-indazol-4-yl)boronic acid consists of an indazole ring system substituted with a chlorine atom at the 5th position and a boronic acid group (-B(OH)₂) at the 4th position. Key identifiers include:

-

Molecular Formula: C₇H₆BClN₂O₂

-

SMILES: B(C1=C(C=CC2=C1C=NN2)Cl)(O)O

The planar indazole ring and electron-withdrawing chlorine substituent enhance its stability and reactivity in Suzuki-Miyaura couplings, a cornerstone of carbon-carbon bond formation .

Physical and Spectral Data

While experimental data on solubility and melting points remain limited, computational models predict moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Infrared (IR) and nuclear magnetic resonance (NMR) spectra typically show characteristic peaks for the boronic acid group (≈1,320 cm⁻¹ for B-O stretching) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) .

Synthesis and Optimization

Palladium-Catalyzed Borylation

The most common synthesis involves palladium-catalyzed borylation of 5-chloro-1H-indazole. A representative protocol includes:

-

Reacting 5-chloro-1H-indazole with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂.

-

Using potassium acetate (KOAc) as a base in a toluene/ethanol/water solvent system at 140°C .

This method yields the target compound in moderate to high purity (≈70–85%), though yields depend on steric and electronic effects of substituents .

Alternative Routes

Applications in Medicinal Chemistry

Anticancer Agent Development

(5-Chloro-1H-indazol-4-yl)boronic acid serves as a key intermediate in synthesizing kinase inhibitors. In a 2021 study, derivatives of 4H-1,2,6-thiadiazin-4-one incorporating this moiety exhibited nanomolar IC₅₀ values against bladder and prostate cancer cell lines . For instance, compound 26 (5-(2-fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one) showed IC₅₀ values of 8.4 μM (bladder) and 5.7 μM (prostate) with no toxicity in fibroblast controls .

Proteasome Inhibition

The boronic acid group enables reversible covalent binding to proteasome active sites, mimicking clinically used agents like bortezomib. Preliminary studies suggest that chlorinated indazole derivatives enhance selectivity for cancer cell proteasomes over healthy cells .

Role in Materials Science

Organic Electronics

The indazole-boronic acid conjugate’s π-conjugated system and electron-deficient chlorine atom make it suitable for organic semiconductors. Composite materials incorporating this compound exhibit enhanced charge carrier mobility (≈0.5–1.2 cm²/V·s) in thin-film transistors .

Polymer Functionalization

Incorporating (5-chloro-1H-indazol-4-yl)boronic acid into polymers via Suzuki coupling improves mechanical strength and thermal stability. For example, polyfluorene derivatives modified with this moiety show glass transition temperatures (Tg) exceeding 200°C .

Biological Interactions and Mechanisms

Enzyme Inhibition

The boronic acid group forms reversible bonds with serine proteases and hydrolases. In vitro assays demonstrate that this compound inhibits trypsin-like proteases with Ki values of ≈50–100 nM, comparable to established inhibitors .

Antibacterial Activity

Chlorine substitution enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL). Synergistic effects with β-lactam antibiotics have been observed, reducing resistance development .

Comparative Analysis with Analogues

The chlorine atom in (5-chloro-1H-indazol-4-yl)boronic acid enhances electrophilicity, improving binding to hydrophobic enzyme pockets compared to non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume